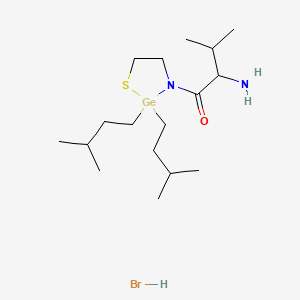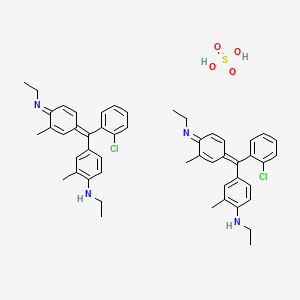
2,2-Bis(3-methylbutyl)-3-valyl-1,3,2-thiazagermolidine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Bis(3-methylbutyl)-3-valyl-1,3,2-thiazagermolidine hydrobromide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazagermolidine ring substituted with valyl and bis(3-methylbutyl) groups, and a hydrobromide salt form. Its distinct chemical properties make it a subject of interest in synthetic chemistry, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(3-methylbutyl)-3-valyl-1,3,2-thiazagermolidine hydrobromide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiazagermolidine Ring: This can be achieved through the reaction of a suitable germanium precursor with a thioamide under controlled conditions.
Substitution with Valyl and Bis(3-methylbutyl) Groups:
Formation of the Hydrobromide Salt: The final step involves the treatment of the compound with hydrobromic acid to obtain the hydrobromide salt form.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
2,2-Bis(3-methylbutyl)-3-valyl-1,3,2-thiazagermolidine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrobromide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide in a polar aprotic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
科学的研究の応用
2,2-Bis(3-methylbutyl)-3-valyl-1,3,2-thiazagermolidine hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as catalysts or sensors.
作用機序
The mechanism of action of 2,2-Bis(3-methylbutyl)-3-valyl-1,3,2-thiazagermolidine hydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2,2-Bis(3-methylbutyl)-3-glycyl-1,3,2-thiazagermolidine hydrobromide
- 2,2-Bis(3-methylbutyl)-3-alanyl-1,3,2-thiazagermolidine hydrobromide
Uniqueness
2,2-Bis(3-methylbutyl)-3-valyl-1,3,2-thiazagermolidine hydrobromide is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
特性
| 120626-95-1 | |
分子式 |
C17H37BrGeN2OS |
分子量 |
470.1 g/mol |
IUPAC名 |
2-amino-1-[2,2-bis(3-methylbutyl)-1,3,2-thiazagermolidin-3-yl]-3-methylbutan-1-one;hydrobromide |
InChI |
InChI=1S/C17H36GeN2OS.BrH/c1-13(2)7-9-18(10-8-14(3)4)20(11-12-22-18)17(21)16(19)15(5)6;/h13-16H,7-12,19H2,1-6H3;1H |
InChIキー |
IDFJFIVHTVSGKC-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC[Ge]1(N(CCS1)C(=O)C(C(C)C)N)CCC(C)C.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




